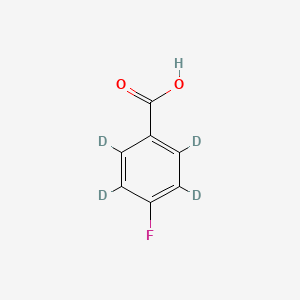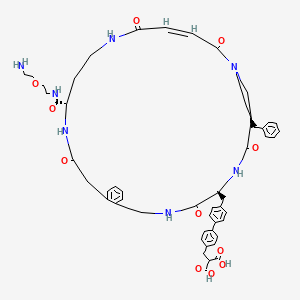
Duocarmycin analog-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duocarmycin analog-2 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates it, leading to cytotoxic effects.
Preparation Methods
The synthesis of duocarmycin analog-2 involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Duocarmycin analog-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .
Scientific Research Applications
Duocarmycin analog-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of DNA alkylation and the effects of structural modifications on biological activity.
Biology: It is used to investigate the cellular and molecular mechanisms of DNA damage and repair, as well as the effects of DNA alkylation on cell cycle progression and apoptosis.
Medicine: It is being explored as a potential anticancer agent due to its ability to selectively target and kill cancer cells.
Mechanism of Action
Duocarmycin analog-2 exerts its effects by binding to the minor groove of DNA and alkylating it. This alkylation leads to the formation of covalent bonds between the compound and the DNA, resulting in DNA damage and the inhibition of DNA replication and transcription. The molecular targets of this compound include specific sequences of DNA that are rich in adenine and thymine bases. The pathways involved in its mechanism of action include the activation of DNA damage response pathways and the induction of apoptosis .
Comparison with Similar Compounds
Duocarmycin analog-2 is similar to other compounds in the duocarmycin class, such as duocarmycin A, duocarmycin SA, and CC-1065. These compounds share a common mechanism of action and structural features, but they differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its ability to form stable covalent bonds with DNA, which contributes to its high potency and selectivity for cancer cells .
Similar compounds include:
- Duocarmycin A
- Duocarmycin SA
- CC-1065
- Yatakemycin
Properties
Molecular Formula |
C29H23ClN4O3 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide |
InChI |
InChI=1S/C29H23ClN4O3/c30-14-18-15-34(25-13-26(35)21-3-1-2-4-22(21)27(18)25)29(37)24-12-17-11-20(9-10-23(17)33-24)32-28(36)16-5-7-19(31)8-6-16/h1-13,18,33,35H,14-15,31H2,(H,32,36)/t18-/m1/s1 |
InChI Key |
ZYYWVADBOHGWNE-GOSISDBHSA-N |
Isomeric SMILES |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl |
Canonical SMILES |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



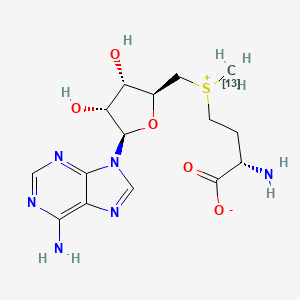
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
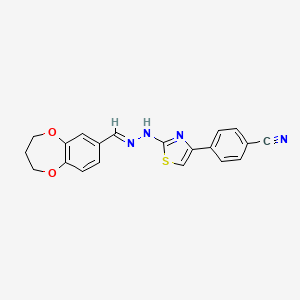
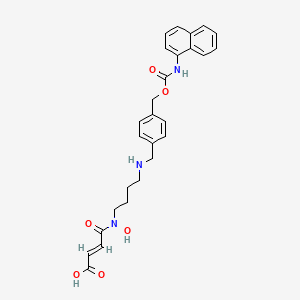

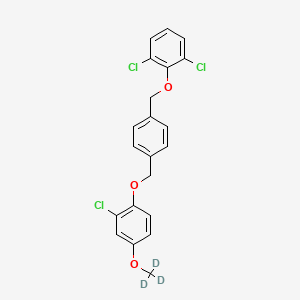
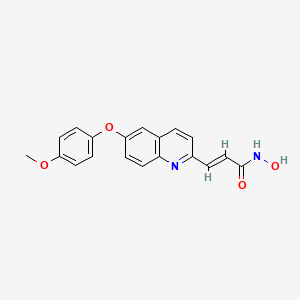
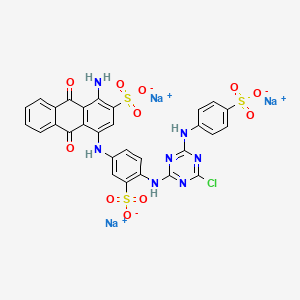
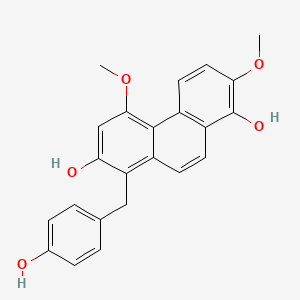

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
